

Spectroscopic Profile of 5-Methoxyisatin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxyisatin**

Cat. No.: **B1196686**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxyisatin**, a significant heterocyclic compound with applications in pharmaceutical research and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will serve as a crucial resource for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction

5-Methoxyisatin ($C_9H_7NO_3$) is a derivative of isatin, a bicyclic indole compound. The presence of the methoxy group at the 5-position of the indole ring significantly influences its chemical and biological properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This guide presents a consolidated summary of its 1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The following sections detail the key spectroscopic data for **5-Methoxyisatin**, with quantitative information organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **5-Methoxyisatin** provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **5-Methoxyisatin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.86	s	1H	N-H
7.17	dd, $J=1.0, 2.5$ Hz	1H	Ar-H
7.06	s	1H	Ar-H
6.84	d, $J=8.6$ Hz	1H	Ar-H
3.74	s	3H	O-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **5-Methoxyisatin**

Chemical Shift (δ) ppm	Assignment
184.5	C=O (C3)
159.0	C=O (C2)
156.5	C-O (C5)
144.5	C-N (C7a)
124.5	Ar-CH
118.0	Ar-C (C3a)
113.0	Ar-CH
111.5	Ar-CH
56.0	O-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Methoxyisatin** was obtained using Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) wafer techniques.

Table 3: IR Absorption Bands for **5-Methoxyisatin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250 - 3100	Strong, Broad	N-H Stretching
1740	Strong	C=O Stretching (Ketone)
1620	Strong	C=O Stretching (Amide)
1600, 1490	Medium	C=C Stretching (Aromatic)
1280	Strong	C-O Stretching (Aryl ether)
1080	Medium	C-O Stretching (Methoxy)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **5-Methoxyisatin**, Gas Chromatography-Mass Spectrometry (GC-MS) was employed.

Table 4: Mass Spectrometry Data for **5-Methoxyisatin**

m/z	Relative Intensity (%)	Assignment
177	100	[M] ⁺ (Molecular Ion)
149	High	[M-CO] ⁺
106	High	[M-CO-HNCO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of **5-Methoxyisatin** was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard 1D pulse sequence.
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

- KBr Wafer Method: A small amount of **5-Methoxyisatin** (1-2 mg) was ground with spectroscopic grade KBr (100-200 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- ATR Method: A small amount of the solid sample was placed directly onto the ATR crystal.

- Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: The obtained interferogram was Fourier transformed to produce the infrared spectrum. Background correction was applied.

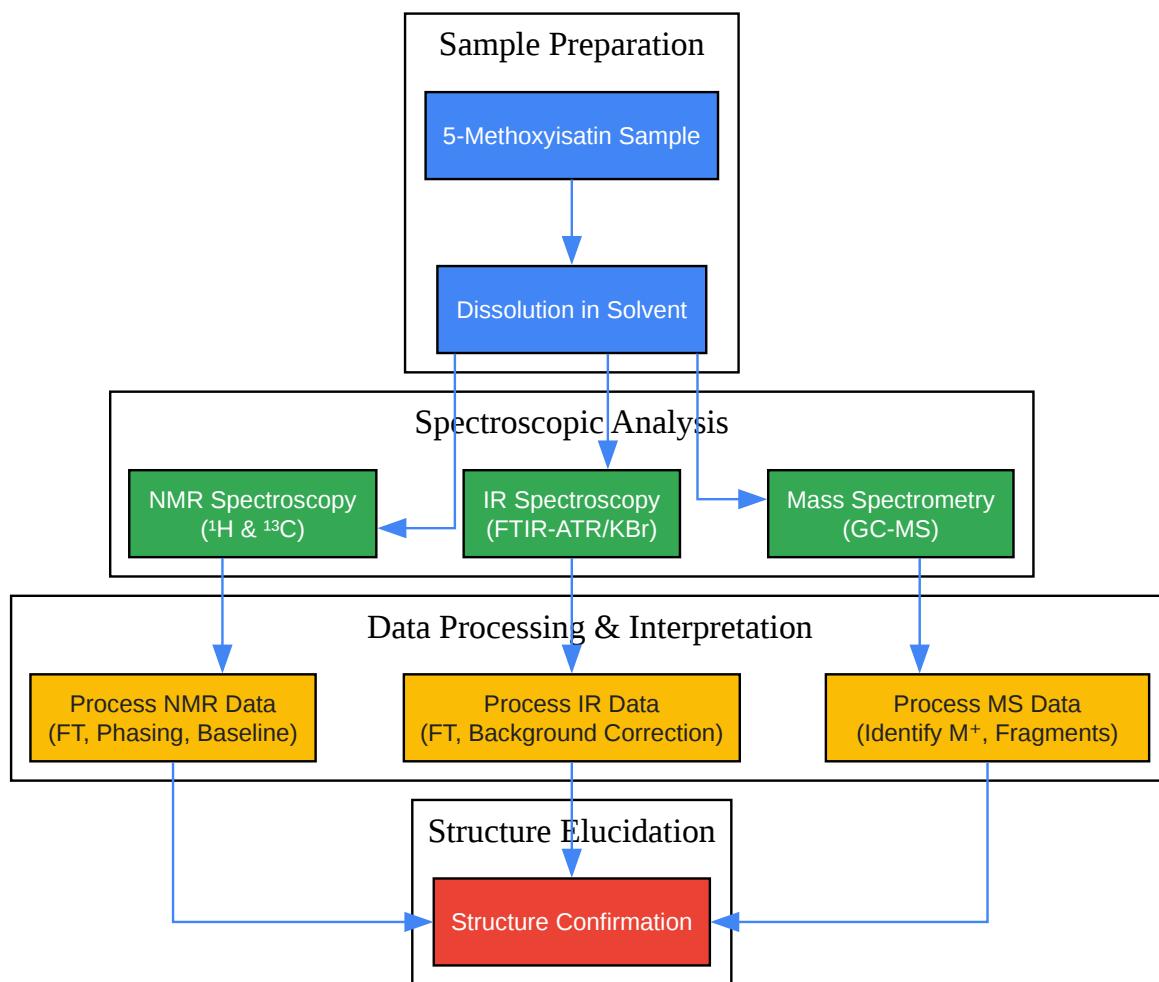
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **5-Methoxyisatin** was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.
 - Carrier Gas: Helium
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Ion Source Temperature: 230 °C

- Transfer Line Temperature: 280 °C
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

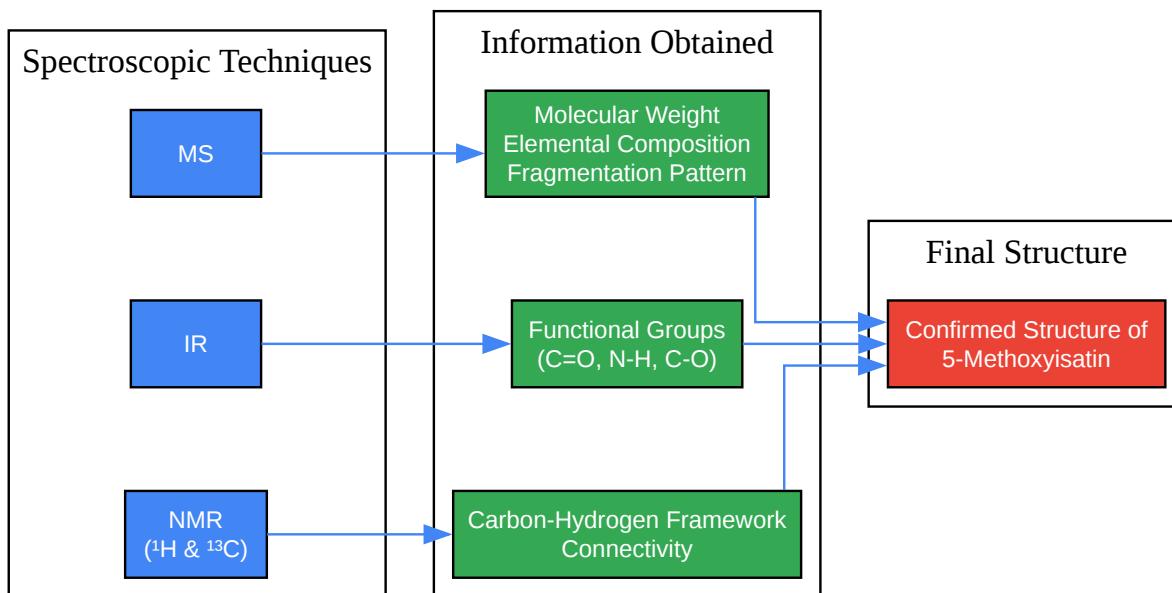
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.



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A general workflow for the spectroscopic analysis of **5-Methoxyisatin**.

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Logical relationship of spectroscopic data in structure elucidation.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com